sodium 2-(4-methoxy-6-methylpyrimidin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(4-methoxy-6-methylpyrimidin-2-yl)acetate is a chemical compound with the molecular formula C₈H₉N₂NaO₃ and a molecular weight of 204.16 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with methoxy and methyl groups, and an acetate group attached to the sodium ion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-(4-methoxy-6-methylpyrimidin-2-yl)acetate typically involves the reaction of 4-methoxy-6-methylpyrimidine with sodium acetate under controlled conditions . The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically isolated by filtration, followed by drying under reduced pressure .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(4-methoxy-6-methylpyrimidin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the pyrimidine ring.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines .
Scientific Research Applications
Sodium 2-(4-methoxy-6-methylpyrimidin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of sodium 2-(4-methoxy-6-methylpyrimidin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-(4-methoxy-6-methylpyrimidin-2-yl)propionate
- Sodium 2-(4-ethoxy-6-methylpyrimidin-2-yl)acetate
- Sodium 2-(4-methoxy-6-ethylpyrimidin-2-yl)acetate
Uniqueness
Sodium 2-(4-methoxy-6-methylpyrimidin-2-yl)acetate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
1909348-08-8 |
---|---|
Molecular Formula |
C8H9N2NaO3 |
Molecular Weight |
204.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.